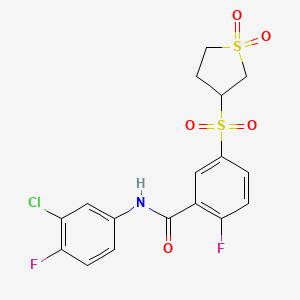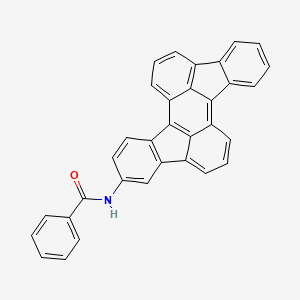![molecular formula C23H24N2 B12624404 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine CAS No. 917807-61-5](/img/structure/B12624404.png)
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a phenyl-ethyl-pyrrolidine moiety
Métodos De Preparación
The synthesis of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving aldehydes and ammonia or amines.
Final Coupling: The final step involves coupling the pyrrolidine-phenyl moiety with the pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrogenation: Catalytic hydrogenation can reduce double bonds or aromatic rings in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl and pyridine rings contribute to the compound’s overall stability and specificity by fitting into the active sites of target proteins, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar pyrrolidine ring but differs in the presence of a nitrile group instead of a pyridine ring.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound lacks the pyridine ring and has a ketone group instead.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of this compound lies in its combination of the pyridine, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
917807-61-5 |
|---|---|
Fórmula molecular |
C23H24N2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-[4-(1-phenyl-2-pyrrolidin-1-ylethyl)phenyl]pyridine |
InChI |
InChI=1S/C23H24N2/c1-2-6-21(7-3-1)23(18-25-16-4-5-17-25)22-10-8-19(9-11-22)20-12-14-24-15-13-20/h1-3,6-15,23H,4-5,16-18H2 |
Clave InChI |
QOQACPLJZUULDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
